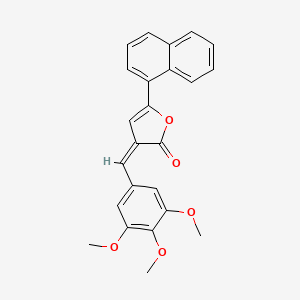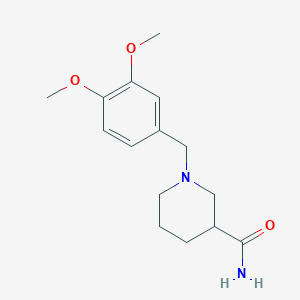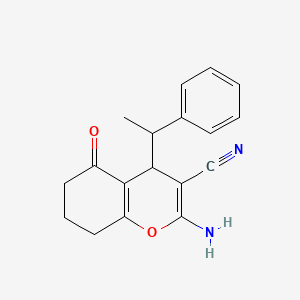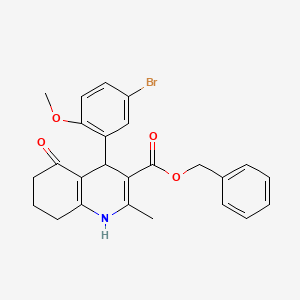
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone, also known as NTBF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. NTBF belongs to the family of furanones, which are organic compounds that contain a furan ring.
Applications De Recherche Scientifique
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. This effect has been observed in various cancer cell lines, including breast, lung, and liver cancer.
In addition to its anti-cancer properties, 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in the development of many diseases, including arthritis, cardiovascular disease, and diabetes. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response.
Mécanisme D'action
The mechanism of action of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of genes that are important in inflammation and cancer. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that are important in cancer.
Biochemical and Physiological Effects:
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of various signaling pathways. In vivo studies have shown that 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone can inhibit tumor growth in mice and reduce inflammation in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be easily confirmed. However, one of the limitations of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are many future directions for research on 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on specific signaling pathways or identifying its molecular targets. Another area of research is to study its potential as a therapeutic agent in animal models of disease. This could involve studying its effects on tumor growth, inflammation, or other disease processes. Finally, there is a need to study the safety and toxicity of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone in animal models and eventually in humans, in order to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone involves the condensation of 3,4,5-trimethoxybenzaldehyde and 1-naphthylamine in the presence of a catalyst. The reaction is carried out in ethanol at room temperature and the product is obtained after purification through recrystallization. The yield of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is around 70%, and the purity can be confirmed through NMR and IR spectroscopy.
Propriétés
IUPAC Name |
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-21-12-15(13-22(27-2)23(21)28-3)11-17-14-20(29-24(17)25)19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCUTYCCAJRVLX-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=C(OC2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C=C(OC2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)


![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)
![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)


![4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)
![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)
